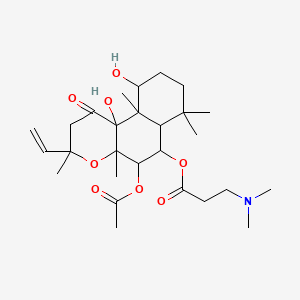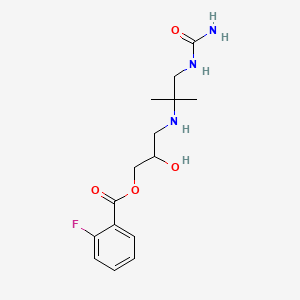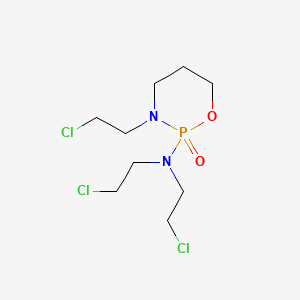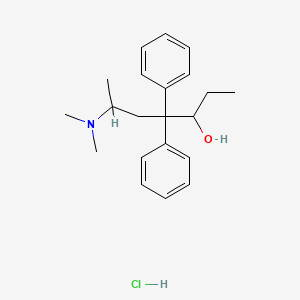
Dimepheptanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimepheptanol, also known as methadol or racemethadol, is a synthetic opioid analgesic related to methadone. It is used for its analgesic properties, providing pain relief, sedation, and euphoria. it also has side effects similar to other opioids, such as itching, nausea, and respiratory depression .
Vorbereitungsmethoden
Dimepheptanol wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung seines Schlüsselintermediats, 6-(Dimethylamino)-4,4-diphenylheptan-3-ol, beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Intermediats: Der erste Schritt beinhaltet die Reaktion von Benzylcyanid mit 2-Brom-2-phenylpropan, um 2-Phenyl-2-(Phenylmethyl)propanenitril zu bilden.
Reduktion: Die Nitrilgruppe wird dann unter Verwendung von Hydrierung oder anderen Reduktionsmitteln zu dem entsprechenden Amin reduziert.
Alkylierung: Das Amin wird mit Dimethylsulfat alkyliert, um das Dimethylamino-Derivat zu bilden.
Hydroxylierung: Schließlich wird die Verbindung hydroxyliert, um Dimepheptanol zu bilden.
Industrielle Produktionsverfahren können geringfügig variieren, folgen jedoch im Allgemeinen ähnlichen Schritten mit optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Dimepheptanol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können es wieder in seine Vorläuferamine umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Hydrolyse: Hydrolyse kann Dimepheptanol unter sauren oder basischen Bedingungen in seine Bestandteile zerlegen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffgas zur Reduktion, Oxidationsmittel wie Kaliumpermanganat zur Oxidation und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Dimepheptanol hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Referenzverbindung in der analytischen Chemie zur Untersuchung von Opioidrezeptoren und ihren Interaktionen verwendet.
Biologie: In der biologischen Forschung wird Dimepheptanol verwendet, um die Auswirkungen von Opioiden auf zelluläre Prozesse und Rezeptorbindung zu untersuchen.
Medizin: Obwohl es klinisch nicht weit verbreitet ist, dient es als Modellverbindung zur Entwicklung neuer Analgetika und zur Untersuchung der Opioidpharmakologie.
5. Wirkmechanismus
Dimepheptanol entfaltet seine Wirkung durch Bindung an die μ-Opioidrezeptoren im zentralen Nervensystem. Diese Bindung hemmt die Freisetzung von Neurotransmittern, was zu einer verminderten Schmerzempfindung und verstärkten Gefühlen von Euphorie und Sedierung führt. Die molekularen Ziele umfassen die μ-Opioidrezeptoren, und die beteiligten Signalwege hängen hauptsächlich mit der Hemmung der Adenylatcyclase-Aktivität zusammen, was zu einer Abnahme der zyklischen Adenosinmonophosphat (cAMP)-Spiegel führt .
Wirkmechanismus
Dimepheptanol exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced pain perception and increased feelings of euphoria and sedation. The molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to the inhibition of adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate (cAMP) levels .
Vergleich Mit ähnlichen Verbindungen
Dimepheptanol ähnelt anderen synthetischen Opioiden wie Methadon, Alphamethadol und Betamethadol. Es ist einzigartig in seinen spezifischen isomeren Formen und seinem pharmakologischen Profil. Die Isomere von Dimepheptanol umfassen L-Alpha-Methadol, D-Alpha-Methadol, L-Beta-Methadol und D-Beta-Methadol. Jedes Isomer hat unterschiedliche pharmakologische Eigenschaften, wobei L-Alpha-Methadol am häufigsten untersucht und verwendet wird .
Ähnliche Verbindungen
- Methadon
- Alphamethadol
- Betamethadol
- Acetylmethadol
- Noracymethadol
Die Einzigartigkeit von Dimepheptanol liegt in seinen spezifischen isomeren Formen und ihren individuellen pharmakologischen Wirkungen, was es zu einer wertvollen Verbindung für Forschung und potenzielle therapeutische Anwendungen macht.
Eigenschaften
CAS-Nummer |
23164-36-5 |
|---|---|
Molekularformel |
C21H30ClNO |
Molekulargewicht |
347.9 g/mol |
IUPAC-Name |
6-(dimethylamino)-4,4-diphenylheptan-3-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20,23H,5,16H2,1-4H3;1H |
InChI-Schlüssel |
GMNBUMFCZAZBQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



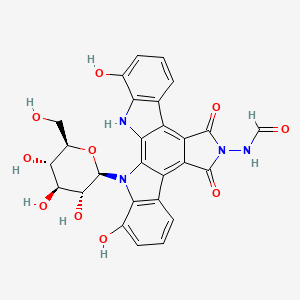
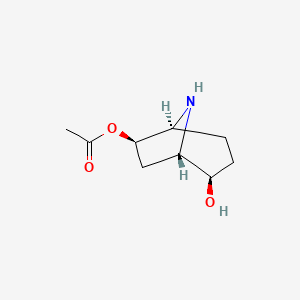
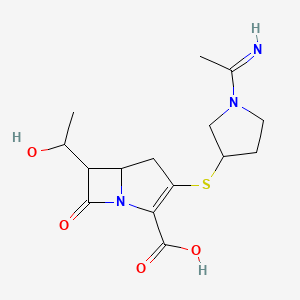
![[(1S,2R,3R,4R,6R,7R,8R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B10784261.png)
![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-butan-2-yl-22-(1H-indol-3-ylmethyl)-9,9-dimethyl-12,15,18,21,24-pentaoxo-3,7,8-trithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10784274.png)
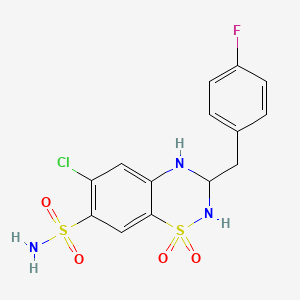

![[(1R,2S,3R,4S,6S,7S,8S,14S)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B10784312.png)
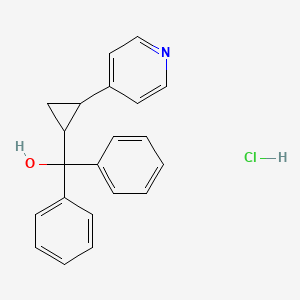
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]icosa-5,8,11-triyn-1-one](/img/structure/B10784337.png)
